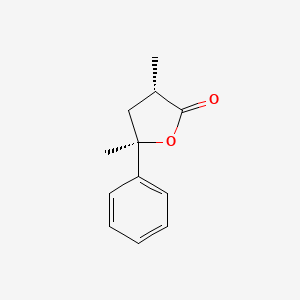
2(3H)-Furanone, dihydro-3,5-dimethyl-5-phenyl-, (3S,5R)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2(3H)-Furanone, dihydro-3,5-dimethyl-5-phenyl-, (3S,5R)- is a chiral organic compound belonging to the furanone family. Furanones are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and fine chemicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Furanone, dihydro-3,5-dimethyl-5-phenyl-, (3S,5R)- typically involves the cyclization of appropriate precursors under acidic or basic conditions. Common starting materials include substituted butenolides or lactones, which undergo intramolecular cyclization to form the furanone ring.
Industrial Production Methods
Industrial production methods may involve the use of catalytic processes to enhance yield and selectivity. The choice of catalyst, solvent, and reaction temperature are critical factors in optimizing the production process.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydrofuranone derivatives.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can introduce various functional groups onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
科学的研究の応用
2(3H)-Furanone, dihydro-3,5-dimethyl-5-phenyl-, (3S,5R)- has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and as a flavoring agent in the food industry.
作用機序
The mechanism of action of 2(3H)-Furanone, dihydro-3,5-dimethyl-5-phenyl-, (3S,5R)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context.
類似化合物との比較
Similar Compounds
2(3H)-Furanone, dihydro-3,5-dimethyl-5-phenyl-: A non-chiral analog.
3(2H)-Furanone, 4-hydroxy-2,5-dimethyl-: A related compound with different substituents.
γ-Butyrolactone: A structurally similar lactone with different biological activities.
Uniqueness
2(3H)-Furanone, dihydro-3,5-dimethyl-5-phenyl-, (3S,5R)- is unique due to its chiral nature and specific substituents, which confer distinct chemical and biological properties. Its stereochemistry plays a crucial role in its reactivity and interactions with biological targets.
特性
CAS番号 |
292148-43-7 |
|---|---|
分子式 |
C12H14O2 |
分子量 |
190.24 g/mol |
IUPAC名 |
(3S,5R)-3,5-dimethyl-5-phenyloxolan-2-one |
InChI |
InChI=1S/C12H14O2/c1-9-8-12(2,14-11(9)13)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3/t9-,12+/m0/s1 |
InChIキー |
BQZKDWCIFAWXHY-JOYOIKCWSA-N |
異性体SMILES |
C[C@H]1C[C@](OC1=O)(C)C2=CC=CC=C2 |
正規SMILES |
CC1CC(OC1=O)(C)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[1,1'-Bi(cyclohexylidene)]-4-ylidenehydroxylamine](/img/structure/B14258164.png)

![6-(Methoxymethoxy)-2-[4-(methoxymethoxy)phenyl]-1H-indole](/img/structure/B14258182.png)
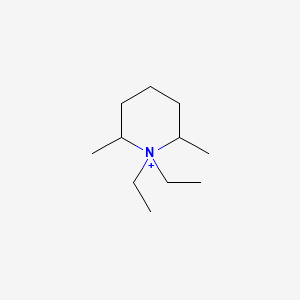
![4-Methylidene-2-{4-[(4-methylphenyl)sulfanyl]phenyl}-2-phenyl-1,3-dioxolane](/img/structure/B14258188.png)
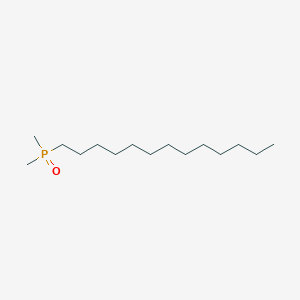
![4-{4-(4-Fluorophenyl)-2-[4-(methanesulfonyl)phenyl]-1,3-thiazol-5-yl}-2-methylpyridine](/img/structure/B14258194.png)
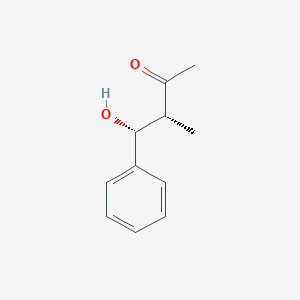
![4-[(E)-(4-Aminonaphthalen-1-yl)diazenyl]-1-pentadecylpyridin-1-ium bromide](/img/structure/B14258204.png)
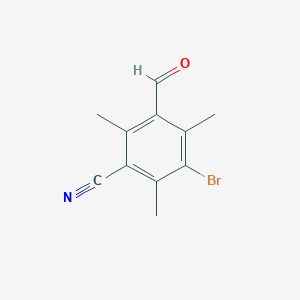
![[1,4-Phenylenebis(4-ethyl-1,3-oxazolidine-2,4-diyl)]dimethanol](/img/structure/B14258217.png)
![Dimethyl[(1,4,6,5-oxadithiastibocan-5-yl)sulfanyl]sulfanylidene-lambda~5~-phosphane](/img/structure/B14258218.png)
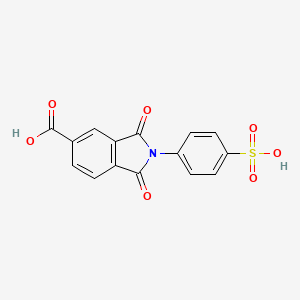
![5-(Benzyloxy)-2-{[(naphthalen-2-yl)sulfanyl]methyl}-1H-indole](/img/structure/B14258225.png)
